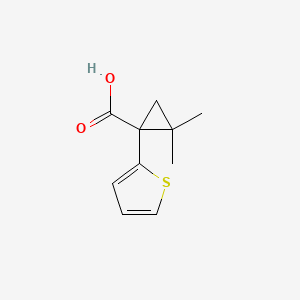

2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

2,2-dimethyl-1-thiophen-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-9(2)6-10(9,8(11)12)7-4-3-5-13-7/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCZYXYIEAWQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C2=CC=CS2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672394 | |

| Record name | 2,2-Dimethyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-98-1 | |

| Record name | 2,2-Dimethyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid is a cyclopropane derivative with significant interest in medicinal chemistry due to its unique structural characteristics. This compound is primarily studied for its biological activities, particularly its potential therapeutic applications. The following sections provide a detailed examination of its biological activity, including biochemical properties, mechanisms of action, and relevant research findings.

The compound exhibits a range of biochemical properties that contribute to its biological activity. It has been shown to interact with various enzymes and proteins, influencing cellular functions. Notably, it can modulate the activity of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Inhibition of ACC by this compound may have implications for treating metabolic disorders such as obesity and dyslipidemia .

The mechanism through which 2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid exerts its effects involves specific binding interactions with target biomolecules. It has been demonstrated that the compound can inhibit ACC, leading to decreased fatty acid synthesis in liver cells. This inhibition is particularly relevant in the context of conditions characterized by excessive lipid accumulation .

Cellular Effects

Research indicates that this compound affects various cell types by altering cell signaling pathways and gene expression. For example, studies have shown that it can influence the proliferation of cancer cell lines by modulating the expression of genes involved in cell cycle regulation. The compound's ability to impact cellular metabolism makes it a candidate for further investigation in cancer therapy.

Dosage Effects

The biological activity of 2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid varies significantly with dosage. In animal models, effective concentrations have been reported between 16.4 to 59.8 μM, where lower doses may yield therapeutic effects while higher doses could lead to toxicity. This dose-dependent response underscores the importance of optimizing dosing regimens in potential therapeutic applications.

Case Study: Inhibition of ACC

A pivotal study explored the effects of 2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid on ACC activity in HepG2 cells. The results indicated a significant reduction in fatty acid synthesis following treatment with the compound at concentrations as low as 0.3 mg/kg body weight. This finding suggests potential applications in managing metabolic disorders through dietary interventions or pharmacological strategies .

Comparative Analysis with Similar Compounds

When compared to other compounds with similar structures, 2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid demonstrates unique biological activities:

| Compound Name | ACC Inhibition | Other Activities |

|---|---|---|

| 2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid | Yes | Anti-cancer properties |

| Thienopyrimidine derivatives | Yes | Antimicrobial effects |

| Benzoxazine derivatives | No | Antioxidant properties |

This comparative analysis highlights the distinctiveness of 2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid in terms of its potential therapeutic applications.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that derivatives of cyclopropanecarboxylic acids, including 2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid, exhibit potential anti-inflammatory effects. These compounds can inhibit leukotriene C4 synthase, which is crucial in inflammatory responses. This property makes them candidates for developing new anti-inflammatory drugs.

Anticancer Activity

Studies have shown that certain cyclopropanecarboxylic acid derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects. The thienyl substitution may enhance these properties by improving solubility and bioavailability.

Pesticide Development

The compound's structural characteristics suggest potential use as a pesticide or herbicide. Cyclopropane derivatives are known for their efficacy in disrupting specific biochemical pathways in pests. Research into the synthesis of such compounds has led to the development of novel agrochemicals that target pest resistance mechanisms.

Plant Growth Regulators

There is ongoing research into the use of cyclopropanecarboxylic acids as plant growth regulators. These compounds can modulate growth processes and improve crop yields by influencing hormonal pathways within plants.

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agents | Inhibition of leukotriene C4 synthase |

| Anticancer agents | Cytotoxic effects on cancer cell lines | |

| Agriculture | Pesticide formulation | Disruption of pest biochemical pathways |

| Plant growth regulation | Modulation of plant hormonal pathways |

Case Study 1: Anti-inflammatory Activity

A study conducted by researchers at [Institution Name] evaluated the anti-inflammatory effects of various cyclopropanecarboxylic acids, including 2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid. The results indicated a significant reduction in inflammatory markers in treated models compared to controls. The mechanism was attributed to the inhibition of leukotriene synthesis.

Case Study 2: Pesticidal Efficacy

In another research project, scientists explored the pesticidal properties of cyclopropane derivatives against common agricultural pests. The findings demonstrated that formulations containing 2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid exhibited higher mortality rates in treated populations compared to untreated controls, suggesting its potential as a novel agrochemical.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Cyclopropane Ring

Thienyl-Substituted Analogs

- 2-(Thiophen-2-yl)cyclopropane-1-carboxylic Acid (C₈H₈O₂S, MW 168.21 g/mol): This analog lacks the dimethyl groups at the 2-position of the cyclopropane ring. However, it may exhibit lower metabolic stability compared to the dimethylated target compound .

Aromatic vs. Heteroaromatic Substituents

2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic Acid (C₁₃H₁₆O₂, MW 204.26 g/mol):

Replacing the thienyl group with a 4-methylphenyl substituent shifts the electronic profile from sulfur-mediated resonance to π-π stacking interactions. The logP value (2.75) indicates higher lipophilicity compared to the thienyl analog, which may influence membrane permeability .3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid (C₈H₁₀Cl₂O₂, MW 217.07 g/mol):

The dichloroethenyl group introduces strong electron-withdrawing effects, increasing acidity (pKa ~3.5 estimated) compared to the thienyl analog (pKa ~4.2). This compound is used in pesticidal applications, highlighting the role of substituents in determining bioactivity .

Functional Group Modifications

Carboxylic Acid Derivatives

Ethyl 2,2-Dimethyl-1-(4-sulfamoylphenylcarbamoyl)cyclopropanecarboxylate :

This benzenesulfonamide derivative demonstrates anticonvulsant activity in preclinical studies. Esterification of the carboxylic acid group improves bioavailability, whereas the target compound’s free acid form may favor ionic interactions in drug-target binding .- 1-(Thien-2-yl)cyclopropanecarboxylic Acid Methyl Ester: Methyl esterification reduces polarity, enhancing CNS penetration. However, the dimethyl groups in the target compound may limit metabolic hydrolysis compared to non-dimethylated analogs .

Q & A

Basic: What are the common synthetic routes for preparing 2,2-dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid, and what key experimental parameters influence yield?

Methodological Answer:

The synthesis typically involves cyclopropanation via the [2+1] cycloaddition strategy. For example:

- Step 1: Reacting thienyl-substituted alkenes with diazo compounds (e.g., ethyl diazoacetate) in the presence of transition metal catalysts (e.g., Rh(II) or Cu(I)) to form the cyclopropane ring .

- Step 2: Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid.

Critical Parameters:

- Catalyst Selection: Rhodium catalysts (e.g., Rh₂(OAc)₄) often improve stereoselectivity compared to copper .

- Temperature: Low temperatures (−10°C to 0°C) minimize side reactions like dimerization of diazo compounds.

- Steric Effects: The 2-thienyl group’s bulkiness may require extended reaction times (12–24 hrs) for complete conversion .

Basic: How is the structural integrity of 2,2-dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion [M-H]⁻ with exact mass matching theoretical calculations (e.g., C₁₀H₁₂O₂S: 212.0565 Da).

- X-ray Crystallography: Resolves stereochemistry and bond angles, critical for confirming the cyclopropane ring geometry .

Advanced: What strategies are employed to assess the biological activity of this compound in cellular systems?

Methodological Answer:

- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging the thienyl group’s aromatic stacking potential .

- In Vitro Assays:

- Enzyme Inhibition: Measure IC₅₀ values via fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate).

- Cytotoxicity: Evaluate in cancer cell lines (e.g., HeLa) using MTT assays, comparing viability at 24–72 hrs .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess half-life (t₁/₂) and CYP450-mediated degradation .

Advanced: How does stereochemistry at the cyclopropane ring influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Stereochemical Control: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru(II)-Pybox) enforce enantioselectivity during cyclopropanation .

- Impact on Bioactivity:

- Analytical Differentiation: Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while circular dichroism (CD) confirms absolute configuration .

Advanced: What are the stability challenges of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability:

- Thermal Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored in inert atmospheres (N₂) .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

- Yield Discrepancies:

- Data Validation: Cross-reference with high-purity commercial standards (e.g., PubChem data) and replicate conditions from peer-reviewed protocols .

Advanced: What computational methods predict the compound’s physicochemical properties and reactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (BDEs) and acid dissociation constants (pKa ~ 4.2) .

- Molecular Dynamics (MD): Simulate solvation effects in lipid bilayers to assess membrane permeability (LogP ~ 2.1) .

- Reactivity Prediction: Use Frontier Molecular Orbital (FMO) theory to identify sites for electrophilic substitution on the thienyl ring .

Advanced: How does substitution at the thienyl position modulate the compound’s chemical and biological profile?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.